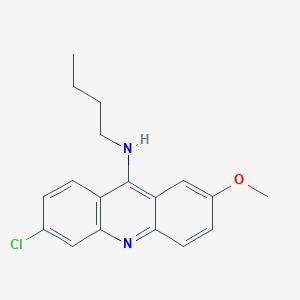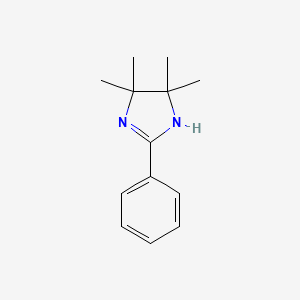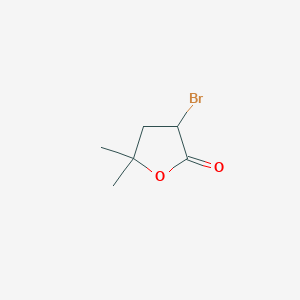
3-Bromo-5,5-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,5-dimethyloxolan-2-one is an organic compound with the molecular formula C6H9BrO2 It is a brominated derivative of oxolan-2-one, characterized by a bromine atom attached to the third carbon and two methyl groups attached to the fifth carbon of the oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5,5-dimethyloxolan-2-one can be synthesized through the bromination of 5,5-dimethyloxolan-2-one. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 5,5-dimethyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxo derivatives
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 5,5-dimethyloxolan-2-one.
Oxidation: Formation of oxo derivatives
Scientific Research Applications
3-Bromo-5,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Mechanism of Action
The mechanism of action of 3-Bromo-5,5-dimethyloxolan-2-one involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound can also participate in redox reactions, where it undergoes reduction or oxidation depending on the reactants and conditions used .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyloxolan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3,5-Dimethyloxolan-2-one: Similar structure but with different substitution pattern, leading to different reactivity and applications
Uniqueness
3-Bromo-5,5-dimethyloxolan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
CAS No. |
67358-52-5 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
3-bromo-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-6(2)3-4(7)5(8)9-6/h4H,3H2,1-2H3 |
InChI Key |
DMLNZAFHNQCZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


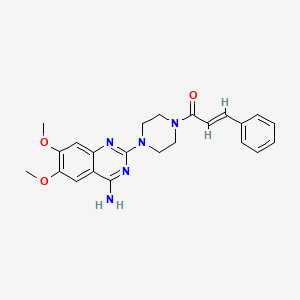
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
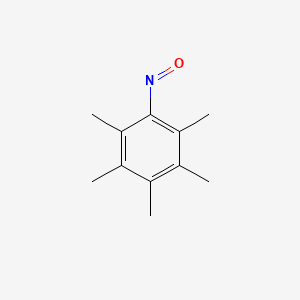
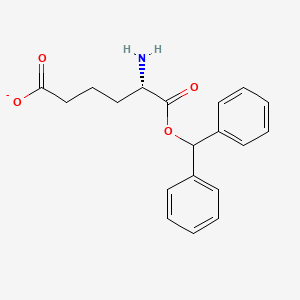
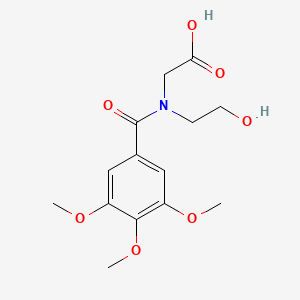
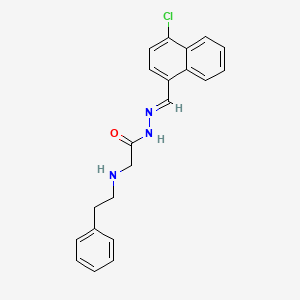
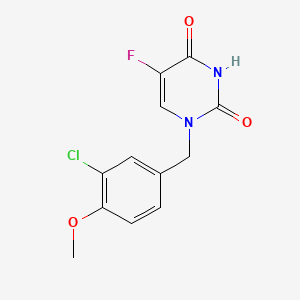
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
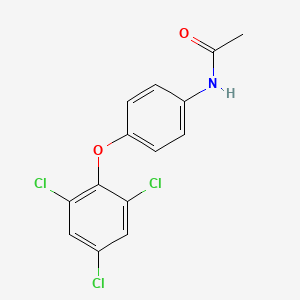
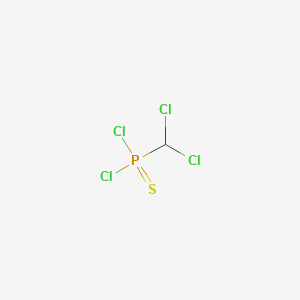
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
